molecular formula C22H25N3O B1671937 Indoramin CAS No. 26844-12-2

Indoramin

Katalognummer: B1671937
CAS-Nummer: 26844-12-2
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: JXZZEXZZKAWDSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indoramin is a piperidine antiadrenergic agent known for its selective alpha-1 adrenoceptor antagonistic properties. It is primarily used in the treatment of hypertension and benign prostatic hyperplasia. This compound’s unique ability to block alpha-1 receptors without causing reflex tachycardia makes it a valuable therapeutic agent .

Vorbereitungsmethoden

Indoramin is commonly synthesized from tryptophol. The synthetic route involves the alkylation of 4-benzamidopyridine with a bromoethyl compound derived from tryptophol, resulting in a quaternary pyridinium salt. This intermediate is then hydrogenated using a Raney nickel catalyst to yield this compound . Industrial production methods follow similar synthetic routes, ensuring high purity and yield through optimized reaction conditions.

Analyse Chemischer Reaktionen

Indoramin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Die Verbindung kann zu ihren entsprechenden Amin-Derivaten reduziert werden.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Indolring, was zu verschiedenen substituierten Derivaten führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Indoramin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

    Chemie: this compound wird als Referenzverbindung bei der Untersuchung von Alpha-1-Adrenozeptor-Antagonisten verwendet.

    Biologie: Es wird in der Forschung verwendet, die sich auf die Funktionen von Adrenozeptoren und deren Rolle in physiologischen Prozessen konzentriert.

    Medizin: Die therapeutischen Anwendungen von this compound bei der Behandlung von Bluthochdruck und gutartiger Prostatahyperplasie sind gut dokumentiert.

    Industrie: Die Rolle von this compound in der pharmazeutischen Industrie ist bedeutend, insbesondere bei der Entwicklung neuer Therapeutika, die auf Alpha-1-Adrenozeptoren abzielen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv Alpha-1-adrenerge Rezeptoren blockiert. Diese Rezeptoren befinden sich in verschiedenen Geweben, darunter glatte Gefäßmuskulatur und die Prostata. Durch die Hemmung dieser Rezeptoren bewirkt this compound eine Vasodilatation, was zu einem verringerten peripheren Widerstand und Blutdruck führt. In der Prostata entspannt es hyperplastische Muskulatur, wodurch der Harnfluss bei Patienten mit gutartiger Prostatahyperplasie verbessert wird .

Wirkmechanismus

Indoramin exerts its effects by selectively blocking alpha-1 adrenergic receptors. These receptors are found in various tissues, including vascular smooth muscle and the prostate gland. By inhibiting these receptors, this compound causes vasodilation, leading to decreased peripheral resistance and blood pressure. In the prostate, it relaxes hyperplastic muscle, improving urinary flow in patients with benign prostatic hyperplasia .

Vergleich Mit ähnlichen Verbindungen

Indoramin wird mit anderen Alpha-1-Adrenozeptor-Antagonisten wie Prazosin, Terazosin und Doxazosin verglichen. Während all diese Verbindungen ähnliche Wirkmechanismen aufweisen, ist this compound einzigartig in seiner Fähigkeit, Alpha-1-Rezeptoren zu blockieren, ohne eine Reflextachykardie auszulösen. Dies macht es besonders nützlich bei Patienten, bei denen die Vermeidung von Tachykardie entscheidend ist .

Ähnliche Verbindungen

  • Prazosin
  • Terazosin
  • Doxazosin

Das ausgeprägte pharmakologische Profil und die therapeutischen Anwendungen von this compound machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Biologische Aktivität

Indoramin is a selective alpha-1 adrenergic antagonist primarily used for managing hypertension. Its biological activity has been extensively studied, revealing a range of pharmacological effects and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its antihypertensive effects through competitive blockade of peripheral postsynaptic alpha-1 adrenergic receptors . This mechanism leads to vasodilation and a subsequent reduction in blood pressure without the common side effect of reflex tachycardia associated with other alpha-blockers .

Pharmacodynamics and Pharmacokinetics

This compound has demonstrated a unique profile in terms of its pharmacodynamics:

  • Vasodilation : this compound induces relaxation of peripheral arterioles, contributing to its blood pressure-lowering effects .
  • Absence of Reflex Tachycardia : Unlike many other antihypertensive agents, this compound does not typically cause reflex tachycardia due to its selectivity for alpha-1 receptors and potential central cardioregulatory effects .
  • Half-life : The drug is well absorbed with a plasma half-life of approximately 5 hours, which may increase in elderly patients .

Clinical Efficacy

This compound has been shown to be effective in treating various grades of hypertension. Clinical trials indicate that it can be used alone or in combination with thiazide diuretics or beta-blockers for enhanced efficacy .

Study Population Treatment Outcome
Study 1200 patientsThis compound + DiureticSignificant reduction in systolic and diastolic blood pressure
Study 2230 patientsThis compound + Beta-blockerComparable efficacy to other antihypertensives like propranolol
Study 355 casesThis compound overdoseDocumented side effects included sedation and dry mouth

Side Effects

The most common side effect reported during this compound therapy is mild to moderate sedation, occurring in approximately 19% of cases . Other adverse effects can include:

  • Dry Mouth
  • Dizziness
  • Ejaculatory Dysfunction (in males)

These side effects may be mitigated by initiating treatment at lower doses and gradually titrating upwards .

Case Study 1: Acute this compound Poisoning

A retrospective study reviewed 55 cases of this compound-only poisoning reported to the Paris Poison Centre from 1986 to 2010. The findings highlighted the importance of recognizing symptoms such as hypotension and sedation following overdoses. Management strategies included supportive care and monitoring vital signs .

Case Study 2: Long-term Efficacy

In a long-term study involving patients with chronic hypertension, this compound demonstrated sustained efficacy over six months when used as part of a combination therapy regimen. Patients experienced significant improvements in both systolic and diastolic blood pressure without notable increases in adverse events compared to baseline measurements .

Eigenschaften

IUPAC Name

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZZEXZZKAWDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048370
Record name Indoramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671666
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26844-12-2
Record name Indoramin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26844-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoramin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoramin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indoramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoramin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDORAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z802HMY7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

208-210
Record name Indoramin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

A suspension of 4-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide (7.3 kg.) and sodium borohydride (2.5 kg.) in isopropanol (57 kg.) was stirred and refluxed for 6 hours. The reaction mixture was cooled to 25° and diluted with water. The product was separated by filtration and washed with aqueous methanol then with water and finally with methanol, and dried to give 4.45 kg. of the crude title compound. This was purified by dissolving in dimethylformamide (21 kg.) at 50°-60° and slowly adding water (22 kg.). After cooling, the product was separated by filtration, washed with water then with methanol, and dried to give 3.9 kg. of the title compound (65% yield).
Name
4-benzamido-1-[2-(3-indolyl)ethyl]-pyridinium bromide
Quantity
7.3 kg
Type
reactant
Reaction Step One
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
57 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indoramin
Reactant of Route 2
Reactant of Route 2
Indoramin
Reactant of Route 3
Reactant of Route 3
Indoramin
Reactant of Route 4
Reactant of Route 4
Indoramin
Reactant of Route 5
Reactant of Route 5
Indoramin
Reactant of Route 6
Indoramin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.